molecular formula C14H21NO2 B11752622 {2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol

{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol

Cat. No.: B11752622
M. Wt: 235.32 g/mol
InChI Key: BBHDVUIOGNDJGN-UHFFFAOYSA-N
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Description

{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol is an organic compound characterized by its unique structure, which includes three ethyl groups attached to a phenyl ring, a hydroxyimino group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol typically involves the reaction of 2,4,6-triethylphenol with formaldehyde and hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The process can be summarized as follows:

    Starting Materials: 2,4,6-triethylphenol, formaldehyde, hydroxylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The 2,4,6-triethylphenol is first reacted with formaldehyde to form an intermediate, which then reacts with hydroxylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triethylphenol: Lacks the hydroxyimino and methanol groups, making it less reactive.

    2,4,6-Triethylbenzaldehyde: Contains an aldehyde group instead of the hydroxyimino group.

    2,4,6-Triethylbenzoic acid: Contains a carboxylic acid group instead of the hydroxyimino group.

Uniqueness

{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol is unique due to the presence of both the hydroxyimino and methanol groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[2,4,6-triethyl-3-(hydroxyiminomethyl)phenyl]methanol

InChI

InChI=1S/C14H21NO2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15-17/h7-8,16-17H,4-6,9H2,1-3H3

InChI Key

BBHDVUIOGNDJGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1CO)CC)C=NO)CC

Origin of Product

United States

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